[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol
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Overview
Description
[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol typically involves the trifluoromethylation of imidazole derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the lithiation of imidazole derivatives followed by trapping with electrophiles has been reported as an effective method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol: can be compared with other trifluoromethylated compounds, such as:
Trifluoromethylbenzene: Similar in having a trifluoromethyl group, but differs in its aromatic ring structure.
Trifluoromethylpyridine: Contains a pyridine ring instead of an imidazole ring, leading to different chemical properties and reactivity.
Trifluoromethylmethane: A simpler structure with only a trifluoromethyl group attached to a methane molecule.
The uniqueness of This compound lies in its imidazole ring, which provides distinct electronic and steric properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-4(6(7,8)9)2-10-5(11)3-12/h2,12H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXDTXCTCAFBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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